![molecular formula C20H22ClN3O3 B2691122 Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235108-18-5](/img/structure/B2691122.png)
Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, related compounds demonstrate a range of therapeutic potentials. For example, compounds with similar structures have been investigated for their anticancer properties, particularly as Aurora kinase inhibitors. These inhibitors play a crucial role in cancer treatment by targeting the Aurora A kinase, a key regulator of cell division (ロバート ヘンリー,ジェームズ, 2006). Additionally, the structural analysis of compounds like terflavoxate-HCl, used as an antispasmodic for the lower urinary tract, provides insights into the drug's molecular structure and its interaction with biological targets (Leonardi et al., 1993).
Synthetic Organic Chemistry
In synthetic organic chemistry, the focus on piperidine derivatives and related structures reveals extensive applications in the synthesis of complex molecules. Studies on the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines, for instance, provide valuable methodologies for generating diverse molecular scaffolds, which could be applicable in synthesizing compounds with similar structures to "Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate" (Kinoshita et al., 1989).
Pharmacological Insights
The pharmacological exploration of structurally related compounds provides insights into potential therapeutic applications. For example, the study of combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds highlights the dual therapeutic potential of these molecules, suggesting areas where "Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate" might be explored for similar bifunctional activity (Iorio et al., 1987).
Mechanism of Action
properties
IUPAC Name |
phenyl 4-[[(2-chlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-17-8-4-5-9-18(17)23-19(25)22-14-15-10-12-24(13-11-15)20(26)27-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOSECSGRDWTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate |
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